![molecular formula C12H15NO5S B2819990 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid CAS No. 757192-77-1](/img/structure/B2819990.png)

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

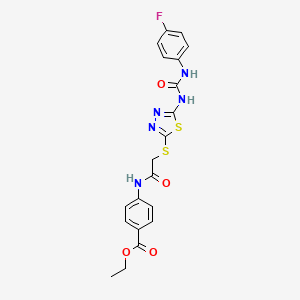

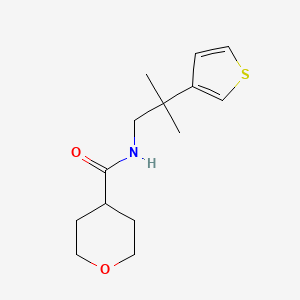

“4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid” is a biochemical compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 . It is primarily used for proteomics research .

Molecular Structure Analysis

The molecular structure of “4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid” is defined by its molecular formula, C12H15NO5S . This formula indicates that the compound contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis

“4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid” is a solid at room temperature . Its molecular weight is 285.32 .Wissenschaftliche Forschungsanwendungen

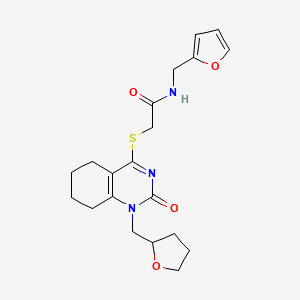

Catalyst Development

4,4′-(Butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, a compound related to the chemical structure of interest, has been utilized in the synthesis of polyhydroquinoline derivatives through a Hantzsch condensation process. This research highlights its role as a novel, efficient catalyst that can be reused multiple times without losing its catalytic activity, offering an eco-friendly and cost-effective solution for the production of important chemical compounds (Goli-Jolodar, Shirini, & Seddighi, 2016).

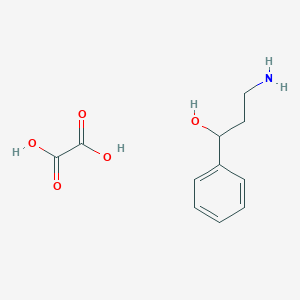

Crystal Engineering

The compound has implications in crystal engineering, as demonstrated by the study of multicomponent crystals formed between baclofen (a structurally related γ-amino acid) and various carboxylic acids. This research underlines the potential of gamma amino acids in crystal design, offering insights into conformation, protonation, and intermolecular interactions within crystal structures, which could inform the development of new materials (Báthori & Kilinkissa, 2015).

Fuel Cell Technology

In the field of fuel cell technology, the synthesis of novel sulfonated polyimides from diamine monomers demonstrates the application of sulfonated compounds in creating membranes with high proton conductivity and good water stability. This research presents a significant advancement in developing more efficient and durable materials for fuel cells (Fang et al., 2002).

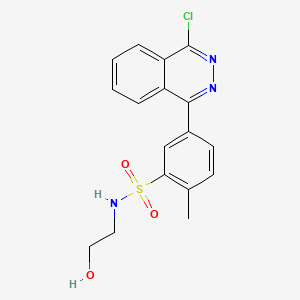

Photonic and Electrochemical Properties

A study on ruthenium aminophenanthroline metallopolymer films, electropolymerized from an ionic liquid, reveals the potential of these compounds in photonic and electrochemical applications. The research highlights the differences in film morphology and charge transport rates depending on the polymerization medium, which could lead to innovations in electronic and optoelectronic devices (Venkatanarayanan et al., 2008).

Molecular Docking and Drug Design

Further emphasizing the utility in drug design, molecular docking and structural analysis of sulfonamides, including 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, have provided valuable insights into their reactivity and potential as nonlinear optical materials. These studies contribute to understanding the interaction mechanisms at the molecular level, facilitating the design of more effective drugs and materials with enhanced properties (Raju et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(4-acetylphenyl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-9(14)10-4-6-11(7-5-10)19(17,18)13-8-2-3-12(15)16/h4-7,13H,2-3,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJIZVUMMYPPQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline](/img/structure/B2819913.png)

![4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2819915.png)

![Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2819918.png)

![6-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2819923.png)

![tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2819927.png)